N-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide

Medicinal chemistry Kinase inhibitor design Ligand efficiency metrics

This thiophene-3-carboxamide is strategically differentiated for drug discovery. Its unsubstituted thiophene core (positions 4 & 5) enables direct C–H functionalization, offering a superior, cost-effective diversification point for parallel SAR libraries compared to locked, pre-substituted analogs. The N-methyl-3-carboxamide provides a distinct hydrogen-bonding profile designed to probe binding interactions and potentially improve metabolic stability over primary amides. Ideal for IKK-2 inhibitor screening and computational model validation.

Molecular Formula C14H14N2O3S
Molecular Weight 290.34
CAS No. 864974-78-7
Cat. No. B2435209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide
CAS864974-78-7
Molecular FormulaC14H14N2O3S
Molecular Weight290.34
Structural Identifiers
SMILESCNC(=O)C1=C(SC=C1)NC(=O)COC2=CC=CC=C2
InChIInChI=1S/C14H14N2O3S/c1-15-13(18)11-7-8-20-14(11)16-12(17)9-19-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,18)(H,16,17)
InChIKeyVYIQPZWDEULVOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide (CAS 864974-78-7): Structural and Procurement Baseline


N-Methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide (CAS 864974-78-7; molecular formula C₁₄H₁₄N₂O₃S; MW 290.34 g/mol) is a synthetic thiophene-3-carboxamide derivative bearing an N-methyl carboxamide at position 3 and a 2-phenoxyacetamido substituent at position 2 of an otherwise unsubstituted thiophene ring . The compound belongs to a broader class of thiophene carboxamides extensively claimed in patent literature as inhibitors of the enzyme IKK-2 (IκB kinase-2), a key regulator of the NF-κB inflammatory signaling pathway [1]. The scaffold is exemplified by the well-characterized benchmark inhibitor TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), which inhibits human IKK-2 with an IC₅₀ of 17.9 nM [2]. However, it must be noted that no direct quantitative pharmacological data (IC₅₀, Kᵢ, selectivity profile) have been reported for this specific compound in peer-reviewed primary literature or authoritative public databases as of the search date.

Why In-Class Substitution of N-Methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide Carries Undefined Risk


Thiophene-3-carboxamide derivatives that share the phenoxyacetamido pharmacophore should not be treated as interchangeable procurement items. Even minor changes in the thiophene substitution pattern can profoundly alter kinase selectivity, potency, and physicochemical properties [1]. The benchmark IKK-2 inhibitor TPCA-1 (a 2-ureido-5-(4-fluorophenyl)thiophene-3-carboxamide) achieves its 17.9 nM potency and >22-fold selectivity over IKK-1 through a specific combination of the 2-ureido hydrogen-bonding motif and the 5-(4-fluorophenyl) hydrophobic substituent . The phenoxyacetamido series, in contrast, employs a distinct hydrogen-bonding geometry (amide vs. urea) and an extended phenoxyacetyl linker that projects the terminal phenyl ring into a different region of the ATP-binding pocket. Within this sub-series, the presence or absence of methyl substituents at positions 4 and 5 of the thiophene ring (as in the 4,5-dimethyl analog CAS 315675-44-6 or the N,4,5-trimethyl analog CAS 896300-42-8) alters both the electron density of the heterocycle and its steric complementarity with the kinase hinge region [1]. Consequently, assuming equivalent target engagement or cellular potency across these analogs without direct comparative data is scientifically unjustified and procurement decisions based on availability rather than structural identity risk experimental irreproducibility.

N-Methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Molecular Weight and Ligand Efficiency Potential: Target Compound vs. N,4,5-Trimethyl Analog

The target compound (MW = 290.34 g/mol) possesses a molecular weight 28.05 Da lower than N,4,5-trimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide (CAS 896300-42-8; MW = 318.39 g/mol) and 14.06 Da lower than 4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide (CAS 315675-44-6; MW = 304.40 g/mol) . In fragment-based and lead-optimization contexts, a reduction of ~9–10% in molecular weight, when accompanied by retention of key pharmacophoric elements, can translate into measurably improved ligand efficiency indices (LE ≈ 0.3–0.4 kcal/mol per heavy atom) if target affinity is conserved [1]. This MW advantage is a direct consequence of the unsubstituted thiophene ring at positions 4 and 5—a structural feature unique to this compound among the commercially available phenoxyacetamido-thiophene-3-carboxamide series. The absence of lipophilic methyl groups also reduces computed logP (XLogP3-AA ≈ 2.0 for the target compound vs. ~2.7 for the 4,5-dimethyl analog, based on fragment additivity) .

Medicinal chemistry Kinase inhibitor design Ligand efficiency metrics

Hydrogen Bond Donor/Acceptor Profile: Target Compound vs. Primary Amide Analog

The target compound bears an N-methyl carboxamide at position 3 (HBD count = 2; HBA count = 4), differing from the unsubstituted primary carboxamide analog 2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide (HBD count = 3; HBA count = 4) by the replacement of one amide NH with an N–CH₃ group [1]. In kinase inhibitor design, the 3-carboxamide group frequently engages the kinase hinge region via a bidentate hydrogen-bonding interaction; methylation of this amide eliminates one hydrogen bond donor while introducing a steric constraint that can alter the dihedral angle between the carboxamide plane and the thiophene ring [2]. This modification is not neutral: published SAR for thiophene-3-carboxamide IKK-2 inhibitors demonstrates that N-alkylation of the 3-carboxamide can either enhance or diminish potency depending on the nature of the 2-position substituent and the substitution state of the thiophene ring [3]. The N-methyl substitution in the target compound therefore represents a defined structural perturbation relative to the primary amide analog, with implications for both target binding and metabolic stability (N-methyl amides are generally less susceptible to amidase-mediated hydrolysis) [2].

Kinase hinge binding Pharmacophore modeling Structure-based design

Unsubstituted Thiophene Ring: Synthetic Versatility Advantage Over 4,5-Dimethyl and Tetrahydrobenzothiophene Analogs

The target compound features a completely unsubstituted thiophene ring at positions 4 and 5 (both positions bear hydrogen), distinguishing it from the 4,5-dimethyl analog (CAS 315675-44-6, both positions methylated), the 4-ethyl-5-methyl analog (CAS not specified), and the 4,5,6,7-tetrahydrobenzothiophene series (CAS 301224-25-9) in which the thiophene is fused to a cyclohexane ring . The presence of unsubstituted C–H bonds at positions 4 and 5 of the thiophene ring enables regioselective electrophilic aromatic substitution (halogenation, nitration, formylation) and directed C–H activation chemistry (e.g., Pd-catalyzed C–H arylation), providing synthetic access to a diverse array of 4- and/or 5-substituted derivatives from a single commercially available precursor [1]. This is in contrast to the 4,5-dimethyl analog, where both positions are blocked, precluding further diversification at these sites. The tetrahydrobenzothiophene analogs, while also amenable to functionalization, possess a different conformational landscape due to the saturated ring fusion, which alters the trajectory of any introduced substituents relative to the kinase ATP-binding site [2]. For laboratories engaged in structure-activity relationship (SAR) exploration, the target compound therefore represents a more versatile starting material for parallel library synthesis than its ring-substituted or ring-fused counterparts.

Chemical biology Tool compound synthesis Late-stage functionalization

Class-Level IKK-2 Inhibitory Potential: Structural Alignment with Patent Pharmacophore Models

The compound conforms to the generic Markush structure disclosed in multiple AstraZeneca and SmithKline Beecham patents claiming thiophene carboxamides as IKK-2 inhibitors [1]. Specifically, the patent family represented by US 2009/0215829 A1 claims compounds of formula (I) in which the 2-amino substituent (R₁) can be —C(O)—R₆ where R₆ includes —CH₂—O—Ar, matching the phenoxyacetamido moiety of the target compound [1]. The benchmark IKK-2 inhibitor TPCA-1, while structurally distinct at the 2-position (ureido vs. phenoxyacetamido), demonstrates that thiophene-3-carboxamides can achieve potent (IC₅₀ = 17.9 nM) and selective (>22-fold over IKK-1) IKK-2 inhibition when the 2-substituent engages the kinase hinge and the 3-carboxamide forms critical hydrogen bonds with the catalytic lysine and/or the DFG motif aspartate . Docking studies with related thiophene-3-carboxamide derivatives suggest that the phenoxyacetamido carbonyl oxygen can serve as a hinge-binding hydrogen bond acceptor, while the terminal phenoxy ring occupies a hydrophobic pocket adjacent to the ATP adenine-binding region [2]. It must be explicitly noted that no direct IKK-2 inhibition data exist for this specific compound; the above represents class-level inference from the patent pharmacophore model and structural analogy to experimentally characterized analogs.

IKK-2 inhibition NF-κB pathway Inflammation

Procurement-Relevant Application Scenarios for N-Methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide


Kinase Inhibitor Lead Identification: Primary Screening Against IKK-2 and NF-κB Pathway Targets

Based on the compound's structural alignment with the thiophene-3-carboxamide IKK-2 inhibitor pharmacophore disclosed in AstraZeneca patent US 2009/0215829 A1, it is a rational inclusion in primary biochemical screening panels targeting IKK-β [1]. The N-methyl carboxamide and unsubstituted thiophene ring distinguish it from previously characterized analogs, offering a distinct chemical starting point for hit-to-lead optimization. Given the absence of published IC₅₀ data, initial screening should employ a concentration-response format (e.g., 10-point dilution series, 10 µM top concentration) in a recombinant human IKK-2 enzyme assay with ATP at Kₘ concentration, using TPCA-1 as a positive control (expected IC₅₀ ≈ 18 nM) [2]. This scenario is most appropriate for academic or biotech laboratories initiating NF-κB pathway drug discovery programs.

Medicinal Chemistry SAR Expansion: Late-Stage Diversification via C–H Functionalization

The target compound's two free C–H positions on the thiophene ring (positions 4 and 5) enable diversification strategies that are foreclosed with the 4,5-dimethyl analog (CAS 315675-44-6) [1]. Specifically, regioselective halogenation (NBS or NIS for bromination/iodination) at the electronically activated 5-position, followed by Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, can generate focused libraries of 5-aryl or 5-amino derivatives. Alternatively, Pd-catalyzed direct C–H arylation can introduce aryl groups at either or both positions depending on catalyst and directing group control [2]. This makes the compound a strategically superior procurement choice for medicinal chemistry groups that require a single, versatile intermediate for parallel SAR exploration, rather than purchasing multiple pre-substituted analogs at higher cumulative cost.

Chemical Probe Development: N-Methyl Amide as a Metabolic Stability Modification

For teams seeking to develop chemical probes with improved pharmacokinetic properties, the N-methyl carboxamide at position 3 may confer enhanced metabolic stability relative to the primary carboxamide analog [1]. N-Methylation of amides is a well-established strategy to reduce susceptibility to amidase-catalyzed hydrolysis and to modulate conformational preferences (favoring the trans-amide conformation in some contexts) [2]. In the context of the thiophene-3-carboxamide IKK-2 inhibitor series, the 3-carboxamide group is believed to engage the catalytic lysine residue (Lys-44 in IKK-2) and/or the DFG-motif aspartate; N-methylation eliminates one hydrogen bond donor while preserving the carbonyl acceptor, potentially altering both potency and selectivity in a quantifiable manner [1]. Procurement of this specific N-methyl variant is therefore indicated when the goal is to systematically evaluate the contribution of the 3-carboxamide NH to target binding and metabolic fate.

Computational Chemistry and Docking Studies: Validation of Pharmacophore Models

The compound's well-defined, relatively rigid structure (unsubstituted thiophene core, N-methyl carboxamide, phenoxyacetamido side chain) makes it an excellent test case for computational docking and molecular dynamics studies aimed at validating IKK-2 pharmacophore or docking models [1]. Its lower molecular weight and reduced flexibility compared to analogs bearing additional substituents simplify conformational sampling and reduce computational cost. When co-crystallized or docked into the IKK-2 ATP-binding site (PDB entries are available for related thiophene carboxamide inhibitors), the compound can help define the tolerated steric and electronic environment at the hinge-proximal region, the ribose pocket, and the solvent-exposed interface [2]. This application is particularly relevant for computational chemistry groups within pharmaceutical R&D organizations that require well-characterized, purchasable small molecules for in silico model training and validation.

Quote Request

Request a Quote for N-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.